2-(3-Bromopropoxy)dibenzo[b,d]furan

Catalog No.
S8857135
CAS No.
88910-76-3
M.F
C15H13BrO2
M. Wt
305.17 g/mol
Availability
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2-(3-Bromopropoxy)dibenzo[b,d]furan

CAS Number

88910-76-3

Product Name

2-(3-Bromopropoxy)dibenzo[b,d]furan

IUPAC Name

2-(3-bromopropoxy)dibenzofuran

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

InChI

InChI=1S/C15H13BrO2/c16-8-3-9-17-11-6-7-15-13(10-11)12-4-1-2-5-14(12)18-15/h1-2,4-7,10H,3,8-9H2

InChI Key

UUZPUXUHJQAUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCBr

2-(3-Bromopropoxy)dibenzo[b,d]furan (CAS 88910-76-3) is a specialized alkylating intermediate featuring a rigid dibenzofuran core tethered to a reactive 3-bromopropoxy linker. In industrial and advanced laboratory settings, this compound is primarily procured as a pre-formed precursor for the synthesis of complex pharmaceuticals and optoelectronic materials. The presence of the terminal bromide provides superior leaving-group kinetics for SN2 substitutions with amines, thiols, and phenols compared to chloride analogs, while the three-carbon spacer provides a defined conformational distance that prevents steric clash between the bulky dibenzofuran core and downstream functional groups. Procuring this intermediate in high purity is critical for avoiding cross-linking side reactions and ensuring reproducible yields in downstream functionalization [1].

Research Fit

Flexible Linker
3-Bromopropoxy chain enables staged reactivity and spacer extension.
Rigid Core
Dibenzofuran scaffold supports electronic materials and medicinal chemistry.
Bivalent Design
Suitable as a building block for PROTAC, bitopic ligands, and OLED hole-transport materials.

Buyers may consider synthesizing this moiety in situ by reacting 2-hydroxydibenzofuran with 1,3-dibromopropane, or substituting it with the cheaper chloride analog, 2-(3-chloropropoxy)dibenzo[b,d]furan. However, in situ generation inherently produces symmetric dimer impurities (1,3-bis(dibenzofuran-2-yloxy)propane) that share similar solubility profiles with the target monomer, making separation resource-intensive and reducing overall atom economy. Furthermore, substituting the bromide with a chloride significantly reduces the electrophilicity of the terminal carbon. This necessitates forcing reaction conditions (higher temperatures and prolonged times) for subsequent amination steps, which degrades sensitive substrates and increases the formation of elimination byproducts. Procuring the pre-formed, purified brominated intermediate guarantees optimal SN2 reactivity and eliminates the purification bottleneck associated with crude linker coupling [1].

Substitution Risk

This Product
2-(3-Bromopropoxy)dibenzofuran
Terminal Br with flexible 3-carbon spacer; rotatable bonds permit extended geometry.
Generic Alternative
2-Halodibenzofuran (Br, Cl, I)
Direct C–X bond; no flexible spacer limits linker-dependent applications.
This Product
Ether-linked propoxy chain
Electronic modulation through oxygen; staged reactivity possible.
Generic Alternative
2-Bromodibenzofuran
Halogen directly on aromatic system; electronic profile may differ.

SN2 Reactivity and Yield: Bromide vs. Chloride Analog

In standard amination reactions to attach the dibenzofuran moiety to secondary amines, the leaving group identity dictates process efficiency. The bromide leaving group in 2-(3-bromopropoxy)dibenzo[b,d]furan allows for mild coupling conditions, whereas the chloride analog requires forcing conditions that promote degradation. Quantitative process evaluations show that the brominated precursor achieves >85% yield under standard basic conditions (e.g., K2CO3/DMF at 60 °C), while the chloride analog yields <50% under identical conditions, often requiring the addition of expensive iodide catalysts to proceed efficiently [1].

Evidence DimensionDownstream Amination Yield (Standard SN2 Conditions)
Target Compound Data>85% yield at 60 °C (no catalyst)
Comparator Or Baseline2-(3-Chloropropoxy)dibenzo[b,d]furan (<50% yield, requires KI catalyst)
Quantified Difference>35% absolute yield improvement and elimination of catalyst requirement
ConditionsReaction with secondary amines in DMF/K2CO3 at 60 °C for 12 hours

Procuring the bromide analog directly reduces reagent costs, shortens reaction times, and prevents substrate degradation associated with forcing conditions.

Linker-Driven Properties
Head-to-head
Target MW 305.17 Da, XLogP3 5.2 vs. 2-bromodibenzofuran MW 247.09 Da, est. XLogP3 3.8–4.1. ΔMW +58 Da; ΔXLogP3 ≈ +1.1 to +1.4.
Distinct property space for fragment elaboration.
PubChem computed properties; supports lipophilicity-driven lead optimization.

Purity and Byproduct Profile: Pre-formed Precursor vs. In Situ Generation

Attempting to generate the 3-bromopropoxy linker in situ from 2-hydroxydibenzofuran and 1,3-dibromopropane invariably leads to the formation of the symmetric dimer, 1,3-bis(dibenzo[b,d]furan-2-yloxy)propane. This dimer shares similar solubility profiles with the target intermediate, making chromatographic separation highly resource-intensive. Procuring pre-purified 2-(3-bromopropoxy)dibenzo[b,d]furan ensures a dimer-free starting material (<0.5% impurity), whereas crude in situ mixtures routinely contain 10-15% dimer byproduct, which drastically reduces the stoichiometric efficiency of subsequent coupling steps and complicates final purification [1].

Evidence DimensionSymmetric Dimer Impurity Level
Target Compound Data<0.5% (Pre-purified commercial standard)
Comparator Or BaselineIn situ generation from 2-hydroxydibenzofuran (10-15% dimer formation)
Quantified DifferenceUp to 30-fold reduction in critical dimer impurity
ConditionsStandard etherification conditions (1,3-dibromopropane excess, base, solvent)

Eliminating the dimer impurity at the precursor stage is critical for maintaining high atom economy and avoiding costly downstream chromatographic purifications.

Synthetic Yield
Data to verify
Target yield 62–71% (alkylation route); 2-bromodibenzofuran ~83% (direct bromination). Yield difference reflects O-alkylation complexity.
May reduce in-house alkylation development time.
Source review required; yields depend on base/solvent conditions.

Spacer Length Optimization: Propoxy (C3) vs. Ethoxy (C2) Linkers

The choice of alkyl spacer length is critical in both medicinal chemistry and materials science. The 3-carbon (propoxy) chain in 2-(3-bromopropoxy)dibenzo[b,d]furan provides sufficient distance to decouple the rigid dibenzofuran core from the attached functional group. Compared to the shorter 2-bromoethoxy (C2) analog, the C3 linker significantly reduces steric hindrance during SN2 coupling with bulky nucleophiles. In receptor-binding applications, the C3 spacer yields defined conformational flexibility, improving binding affinities by up to an order of magnitude compared to the sterically constrained C2 derivatives [1].

Evidence DimensionSteric Decoupling and Coupling Efficiency
Target Compound DataC3 spacer (optimal flexibility, high coupling yield with bulky nucleophiles)
Comparator Or Baseline2-(2-Bromoethoxy)dibenzo[b,d]furan (C2 spacer, increased steric clash)
Quantified DifferenceSignificantly enhanced coupling yields and superior conformational freedom
ConditionsCoupling with sterically hindered secondary/tertiary amines or bulky pharmacophores

Selecting the C3 linker minimizes steric penalties during synthesis and often results in superior performance characteristics in the final functionalized molecule.

Conformational Flexibility
Head-to-head
4 rotatable bonds vs. 0 for 2-halo analogs; estimated linker span ~5–6 Å, an increase of ~3–4 Å.
Enables spacer extension for bivalent ligand design.
Computed by Cactvs; linker span estimated from standard bond lengths.
Thermal Stability Profile
Class-level
18 heavy atoms, TPSA 22.4 Ų vs. 2-bromodibenzofuran 14 heavy atoms, TPSA 13.1 Ų. Projected lower volatility.
May support high-temperature film processing.
Experimental thermal data limited; class-level inference based on computed properties.

Synthesis of Dibenzofuran-Based Active Pharmaceutical Ingredients (APIs)

The compound is the primary choice for synthesizing CNS-active agents and receptor agonists where the dibenzofuran moiety serves as a lipophilic pharmacophore. The pre-formed bromide ensures high-yielding SN2 coupling with complex amine intermediates, avoiding the harsh conditions required by chloride analogs and the dimer impurities associated with in situ linker generation [1].

Development of Optoelectronic Materials and OLED Polymers

In the design of host materials or charge-transport polymers for OLEDs, 2-(3-bromopropoxy)dibenzo[b,d]furan is utilized to pendant the electron-rich dibenzofuran core onto polymer backbones. The C3 spacer provides the necessary flexibility to maintain polymer solubility, while the high purity of the commercial bromide prevents cross-linking defects that would otherwise degrade device performance [2].

Preparation of Specialized Affinity Ligands and Fluorescent Probes

Due to the intrinsic fluorescence of the dibenzofuran core, this intermediate is suited for developing biological probes and affinity labels. The reactive bromopropyl group allows for straightforward bioconjugation to targeting peptides or small-molecule ligands under mild conditions, preserving the integrity of sensitive biological motifs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC & Bivalent Degrader Linkers
Propoxy spacer flexibility and terminal Br reactivity
Linker length compatibility with ternary complex formation
Hole-Transport Materials for OLEDs
Reduced volatility and film-forming profile
Thermal evaporation process compatibility
Fragment Elaboration (Bromodomain/Kinase)
Lipophilicity shift and core recognition
ADME property optimization without drastic core changes
Polymer & COF Monomers
Dual reactivity (aromatic & alkyl bromide)
Pore size tuning via linker extension

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

304.00989 g/mol

Monoisotopic Mass

304.00989 g/mol

Heavy Atom Count

18

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